Cas no 24015-99-4 (3-(allyloxy)-2-pyridinamine)

3-(Allyloxy)-2-pyridinamine is a versatile heterocyclic compound featuring both an allyloxy group and an amino substituent on a pyridine ring. This structure imparts reactivity suitable for various synthetic applications, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The allyloxy moiety offers potential for further functionalization via click chemistry or polymerization, while the amino group enhances nucleophilicity, enabling coupling reactions or coordination chemistry. Its balanced solubility in organic solvents facilitates handling in diverse reaction conditions. The compound’s stability under standard storage conditions ensures reliable performance in multi-step syntheses. Its dual functionality makes it a valuable intermediate for constructing complex molecular architectures.
3-(allyloxy)-2-pyridinamine structure
3-(allyloxy)-2-pyridinamine structure
Product Name:3-(allyloxy)-2-pyridinamine
CAS No:24015-99-4
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD09971312
CID:1019696
PubChem ID:13432971
Update Time:2025-05-19

3-(allyloxy)-2-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-propen-1-yloxy)-2-Pyridinamine
    • 2-Pyridinamine,3-(2-propenyloxy)-(9CI)
    • 3-(allyloxy)-2-pyridinamine(SALTDATA: FREE)
    • 3-prop-2-enoxypyridin-2-amine
    • 3-Allyloxy-2-amino-pyridin
    • 3-allyloxy-pyridin-2-ylamine
    • 3-alyloxy-2-amino-pyridine
    • 24015-99-4
    • 2-Pyridinamine, 3-(2-propenyloxy)-
    • 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine
    • 3-(Allyloxy)pyridin-2-amine
    • MFCD09971312
    • A903902
    • AKOS011782392
    • 3-(ALLYLOXY)-2-PYRIDINAMINE
    • 3-(prop-2-en-1-yloxy)pyridin-2-amine
    • DTXSID40540637
    • BS-37577
    • DB-282399
    • 3-(allyloxy)-2-pyridinamine
    • MDL: MFCD09971312
    • Inchi: 1S/C8H10N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2,(H2,9,10)
    • InChI Key: NJEQGEPUZHZYPB-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1=CC=CN=C1N

Computed Properties

  • Exact Mass: 150.07900
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • PSA: 48.14000
  • LogP: 1.80980

3-(allyloxy)-2-pyridinamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-(allyloxy)-2-pyridinamine

3-(Allyloxy)-2-pyridinamine (CAS No. 24015-99-4): Properties, Applications, and Market Insights

3-(Allyloxy)-2-pyridinamine (CAS No. 24015-99-4) is a specialized organic compound with a unique molecular structure that combines an allyloxy group with a pyridinamine moiety. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "3-(Allyloxy)-2-pyridinamine uses", "CAS 24015-99-4 synthesis", and "allyloxy pyridine derivatives", highlighting its growing relevance in scientific and industrial communities.

The chemical structure of 3-(Allyloxy)-2-pyridinamine features a pyridine ring substituted with an amino group at the 2-position and an allyloxy group at the 3-position. This configuration imparts distinct electronic and steric properties, making it valuable as a building block in organic synthesis. Current trends in green chemistry have increased interest in this compound, as evidenced by search queries like "sustainable synthesis of pyridinamine derivatives" and "eco-friendly applications of allyloxy compounds".

In pharmaceutical research, 3-(Allyloxy)-2-pyridinamine serves as a key intermediate for developing novel drug candidates. Its structural features make it particularly useful in creating molecules with potential biological activity, addressing popular search topics such as "medicinal chemistry applications of pyridinamine" and "drug discovery using nitrogen heterocycles". The compound's versatility aligns with the pharmaceutical industry's growing focus on targeted therapies and personalized medicine.

The agrochemical sector has also shown increasing interest in 3-(Allyloxy)-2-pyridinamine derivatives, particularly in the development of new crop protection agents. This application area responds to current global concerns about food security and sustainable agriculture, reflected in search terms like "pyridine-based agrochemicals" and "next-generation crop protection compounds". The compound's potential in this field continues to be an active area of research and development.

Material science represents another important application domain for 3-(Allyloxy)-2-pyridinamine. Its molecular structure makes it suitable for creating advanced polymers and functional materials, addressing industry needs for high-performance substances. Recent search trends show growing interest in "pyridine-containing polymers" and "smart materials with heterocyclic components", indicating expanding opportunities for this compound in material innovation.

Synthetic methodologies for 3-(Allyloxy)-2-pyridinamine have evolved significantly, with current research focusing on more efficient and environmentally benign processes. This aligns with the chemical industry's shift toward green chemistry principles, as seen in popular queries like "green synthesis of nitrogen heterocycles" and "catalytic methods for pyridine derivatives". Recent advances in catalysis and flow chemistry have opened new possibilities for the scalable production of this valuable intermediate.

The global market for 3-(Allyloxy)-2-pyridinamine has shown steady growth, driven by increasing demand from end-use industries. Market analysts frequently search for terms like "pyridinamine market trends" and "specialty chemicals growth forecast", reflecting the commercial importance of this compound. Regional production capabilities and supply chain dynamics remain key factors influencing its availability and pricing.

Quality control and analytical characterization of 3-(Allyloxy)-2-pyridinamine represent critical aspects for both manufacturers and end-users. Advanced analytical techniques such as HPLC, NMR, and mass spectrometry are essential for ensuring product purity, responding to common search queries like "analysis of pyridine derivatives" and "quality standards for chemical intermediates". These analytical methods continue to evolve alongside the compound's expanding applications.

Storage and handling considerations for 3-(Allyloxy)-2-pyridinamine follow standard protocols for organic compounds, with particular attention to moisture sensitivity and light exposure. While not classified as hazardous under normal conditions, proper laboratory practices should always be observed, addressing common concerns expressed in searches for "safe handling of pyridine compounds" and "chemical storage best practices".

Future research directions for 3-(Allyloxy)-2-pyridinamine are likely to focus on expanding its application scope and developing more sustainable production methods. Emerging trends in biotechnology and nanotechnology may create new opportunities for this versatile compound, as suggested by growing interest in "bio-based chemical intermediates" and "nanomaterial precursors". The compound's unique structural features position it well for continued innovation across multiple scientific disciplines.

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